- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

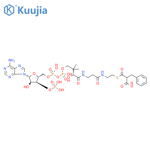

Cas no 117411-09-3 (Coenzyme A, S-benzenepropanoate)

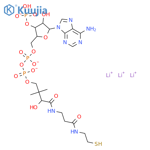

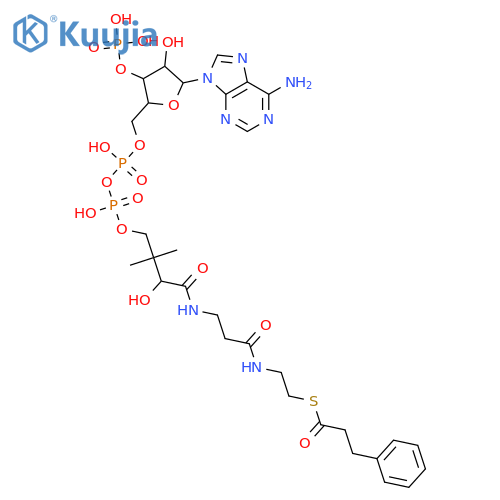

117411-09-3 structure

Nombre del producto:Coenzyme A, S-benzenepropanoate

Coenzyme A, S-benzenepropanoate Propiedades químicas y físicas

Nombre e identificación

-

- Coenzyme A,S-benzenepropanoate

- phenylpropionyl-coenzyme A

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy

- Coenzyme A, phenylpropionyl-

- Phenylpropionyl-coa

- S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} 3-phenylpropanethioate (non-preferred name)

- 3-phenylpropanoyl-CoA

- Coenzyme A, S-benzenepropanoate

- 3-phenylpropionyl-coenzyme A

- dihydrocinnamoyl-CoA

- 3-phenylpropionyl-CoA

- dihydrocinnamoyl-coenzyme A

- 117411-09-3

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate

- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- DTXSID50922420

- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl]dihydrogen diphosphate}

- CHEBI:85675

- 3-Phenylpropionyl CoA

- C30H44N7O17P3S

- Phenylpropionyl-CoA; (Acyl-CoA); [M+H]+;

- SCHEMBL1490244

- Q27158699

-

- Renchi: InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)

- Clave inchi: HYSDRCZPYSOWME-UHFFFAOYSA-N

- Sonrisas: O=C(CCNC(C(C(COP(OP(OCC1OC(N2C=NC3C(=NC=NC2=3)N)C(O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)NCCSC(CCC1C=CC=CC=1)=O

Atributos calculados

- Calidad precisa: 899.173

- Masa isotópica única: 899.173

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 9

- Recuento de receptores de enlace de hidrógeno: 22

- Recuento de átomos pesados: 58

- Cuenta de enlace giratorio: 23

- Complejidad: 1540

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 5

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 389Ų

- Xlogp3: -3.8

Propiedades experimentales

- Denso: 1.76

- índice de refracción: 1.702

- PSA: 425.34000

- Logp: 2.55930

Coenzyme A, S-benzenepropanoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1R:SOCl2, S:CH2Cl2, overnight, reflux; reflux → rt

1.2S:CH2Cl2, overnight, rt

1.3R:Et3N, S:CH2Cl2, rt

2.1S:H2O, S:THF, overnight, rt, pH 8.5

3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

3.2R:Cl3CCO2H, S:H2O

1.2S:CH2Cl2, overnight, rt

1.3R:Et3N, S:CH2Cl2, rt

2.1S:H2O, S:THF, overnight, rt, pH 8.5

3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

3.2R:Cl3CCO2H, S:H2O

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1

Referencia

- Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis, Angewandte Chemie, 2015, 54(45), 13462-13465

Synthetic Routes 3

Condiciones de reacción

1.1R:SOCl2, 3 h, reflux

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

Referencia

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 4

Condiciones de reacción

1.1R:Et3N, S:CH2Cl2, 30 min, rt; 10 min, cooled

1.2R:ClCO2Et, 10 min, rt; 2 h, rt

1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0

1.4R:HClO4, S:H2O, pH 4.5

1.2R:ClCO2Et, 10 min, rt; 2 h, rt

1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0

1.4R:HClO4, S:H2O, pH 4.5

Referencia

- Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA, Analytical Biochemistry, 2010, 401(1), 114-124

Coenzyme A, S-benzenepropanoate Raw materials

- Carbonate, hydrogen(8CI,9CI)

- trans-Cinnamic acid

- Coenzyme A, S-(3-phenyl-2-propenoate)

- 3-Phenylpropionic acid

- Coenzyme A

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

Coenzyme A, S-benzenepropanoate Preparation Products

Coenzyme A, S-benzenepropanoate Literatura relevante

-

Alison M. Hill,Betty L. Thompson,Jonathan P. Harris,Roger Segret Chem. Commun. 2003 1358

-

Mohan Pal,Stephen L. Bearne Org. Biomol. Chem. 2014 12 9760

117411-09-3 (Coenzyme A, S-benzenepropanoate) Productos relacionados

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 1264-52-4(Octanoyl Coenzyme A)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 2228717-18-6(1-(2-fluoro-3-nitrophenyl)propan-2-ol)

- 39148-24-8(Fosetyl-aluminum)

Proveedores recomendados

Zouping Mingyuan Import and Export Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Xiamen PinR Bio-tech Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Synrise Material Co. Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote